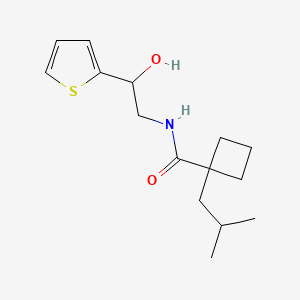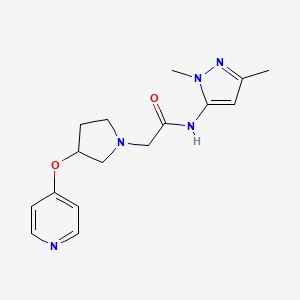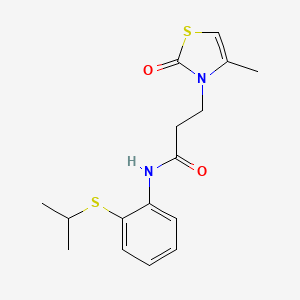
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, also known as LY379268, is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression.
Mecanismo De Acción
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide is a selective agonist of the mGluR2/3 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to the modulation of neuronal activity and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to cross the blood-brain barrier, and its well-established synthesis method. However, it also has some limitations, including its potential to interact with other receptors and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, as well as its potential side effects and interactions with other drugs. Finally, the development of novel analogs of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide may lead to the discovery of even more potent and selective mGluR2/3 agonists with improved therapeutic profiles.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide involves several steps, including the reaction of 2-bromothiophene with 2-(2-methylpropyl)cyclobutanone to form the intermediate 2-(2-methylpropyl)cyclobutanone-2-thienylhydrazone. This intermediate is then reacted with 2-bromoacetic acid to yield N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have antipsychotic and anxiolytic effects in animal models, and has also been investigated for its potential to treat drug addiction and pain.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(2)9-15(6-4-7-15)14(18)16-10-12(17)13-5-3-8-19-13/h3,5,8,11-12,17H,4,6-7,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGXRBMLYSQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)

![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)